

Spectroscopic Characterization of 4-Amino-6-methylpyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-6-methylpyrimidine-2-thiol

Cat. No.: B183926

[Get Quote](#)

This technical guide provides an in-depth exploration of the spectroscopic profile of **4-Amino-6-methylpyrimidine-2-thiol** (CAS No. 89180-08-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretations and provides robust experimental protocols for data acquisition.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms and the nature of chemical bonds. For a molecule such as **4-Amino-6-methylpyrimidine-2-thiol**, a multi-technique approach is essential for unambiguous characterization. It is important to note that this compound can exist in tautomeric forms, the thiol and the thione, which can influence the spectroscopic data, particularly in different solvents or in the solid state. The thione form is often more stable in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

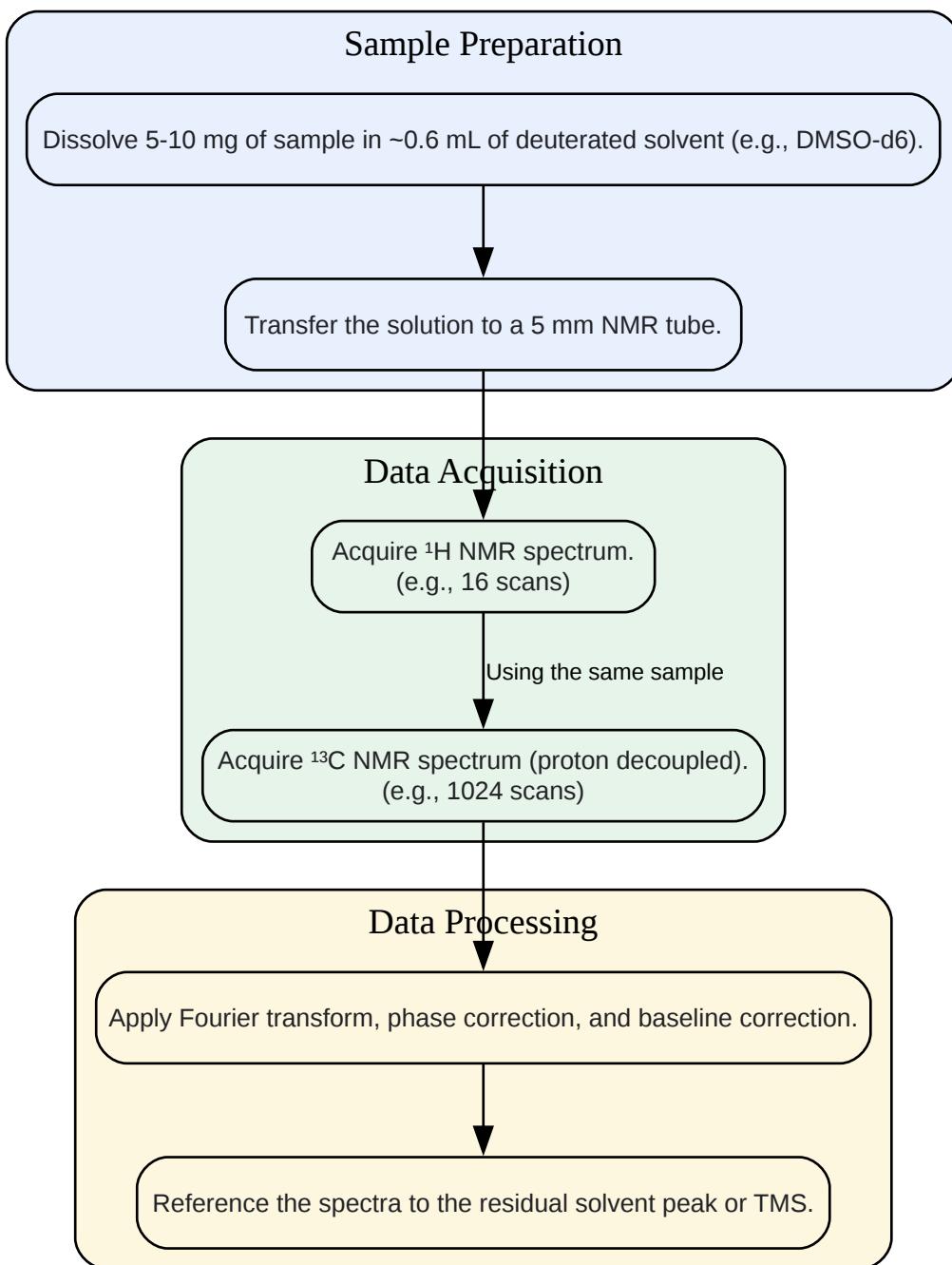
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are crucial for the structural confirmation of **4-Amino-6-methylpyrimidine-2-thiol**.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **4-Amino-6-methylpyrimidine-2-thiol** is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~12.0 - 13.0	Singlet (broad)	1H	SH (thiol) or NH (thione)	This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In its thione tautomer, this would be an N-H proton.
~6.5 - 7.5	Singlet (broad)	2H	-NH ₂ (amino protons)	The protons of the amino group are typically broad due to quadrupole broadening and exchange. Their chemical shift can vary with solvent and temperature.
~5.8 - 6.2	Singlet	1H	C5-H (pyrimidine ring)	This is an olefinic proton on the pyrimidine ring.
~2.2 - 2.4	Singlet	3H	-CH ₃ (methyl protons)	The methyl group protons are expected to appear as a singlet in a relatively upfield region.

Predicted ^{13}C NMR Spectral Data


The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~175 - 185	C2 (C=S)	The carbon of the thione group is expected to be significantly downfield.
~160 - 165	C4 (C-NH ₂)	The carbon attached to the amino group is deshielded.
~155 - 160	C6 (C-CH ₃)	The carbon bearing the methyl group.
~100 - 105	C5	The olefinic carbon of the pyrimidine ring.
~20 - 25	-CH ₃	The methyl carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopic analysis.

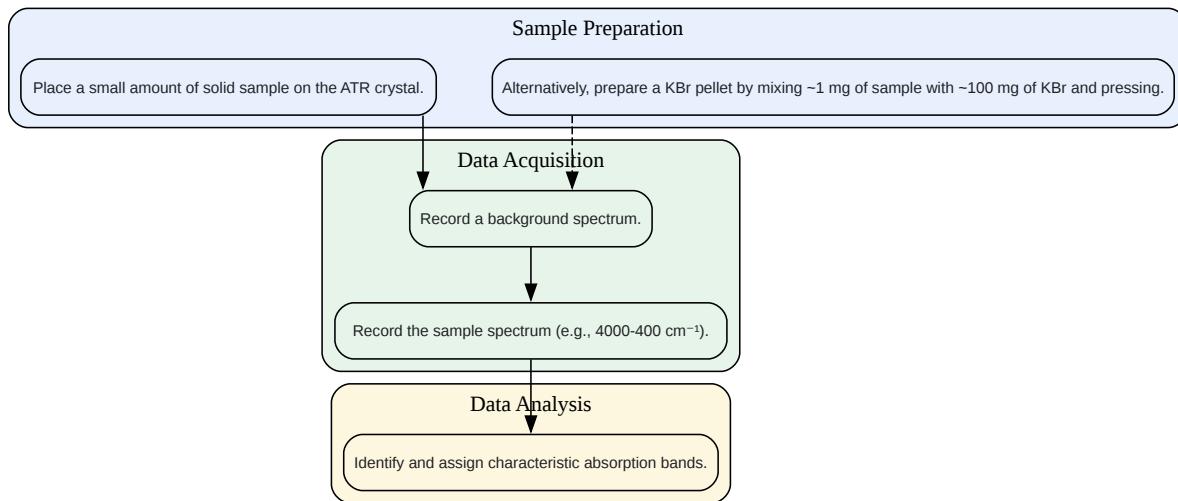
- Sample Preparation: Accurately weigh 5-10 mg of **4-Amino-6-methylpyrimidine-2-thiol** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)

in a clean, dry vial. DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and to slow down the exchange of labile protons.

- Transfer: Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.


Predicted Key FT-IR Absorption Bands

The IR spectrum of **4-Amino-6-methylpyrimidine-2-thiol** is expected to show characteristic absorption bands for its functional groups.

Frequency Range (cm ⁻¹)	Vibration	Assignment
3300 - 3500	N-H stretch	Asymmetric and symmetric stretching of the -NH ₂ group. [1]
3100 - 3200	N-H stretch	N-H stretch of the pyrimidine ring (thione tautomer).
2900 - 3000	C-H stretch	C-H stretching of the methyl group and the aromatic C-H. [2]
~2550	S-H stretch	Thiol group (if present in the thiol tautomer). This band is often weak. [3]
1620 - 1660	C=N stretch & N-H bend	Pyrimidine ring stretching and NH ₂ scissoring. [1]
1550 - 1600	C=C stretch	Aromatic ring stretching. [2]
1050 - 1200	C=S stretch	Thione group. [1]

Experimental Protocol for FT-IR Data Acquisition

Workflow for FT-IR Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for FT-IR spectroscopic analysis.

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR unit.
 - Place a small amount of the solid **4-Amino-6-methylpyrimidine-2-thiol** sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact.
- Sample Preparation (Potassium Bromide - KBr Pellet):

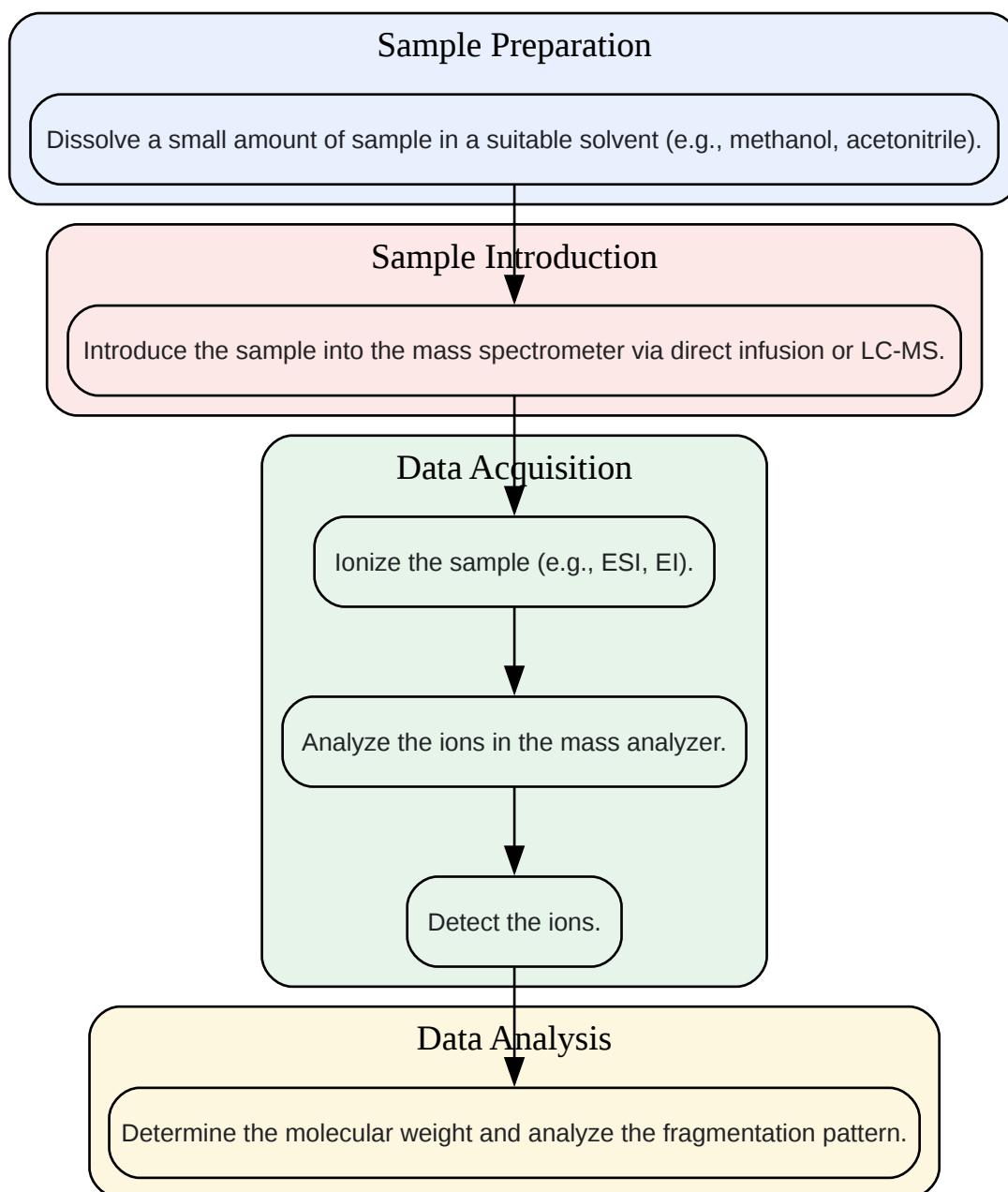
- Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
- Grind the mixture to a fine, homogeneous powder.
- Use a pellet press to form a thin, transparent KBr pellet.

- Data Acquisition:
 - Place the ATR unit with the sample or the KBr pellet in the sample compartment of the FT-IR spectrometer.
 - Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}). A sufficient number of scans (e.g., 32) should be co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data


For **4-Amino-6-methylpyrimidine-2-thiol** ($\text{C}_5\text{H}_7\text{N}_3\text{S}$), the expected mass spectral data is as follows:

m/z Value	Assignment	Rationale
141.04	$[M]^+$	The molecular ion peak, corresponding to the exact mass of the compound.
142.04	$[M+1]^+$	Due to the natural abundance of ^{13}C .
143.03	$[M+2]^+$	Due to the natural abundance of ^{34}S .

The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI). Common fragmentation pathways could involve the loss of small molecules like HCN or CH_3CN .

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometry analysis.

- Sample Preparation: Dissolve a small amount of **4-Amino-6-methylpyrimidine-2-thiol** in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for LC-MS analysis.
- Ionization: Select an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is often used in LC-MS. Electron ionization (EI) is a harder ionization technique that can provide more information about the molecular structure through fragmentation.
- Mass Analysis: Set the mass analyzer to scan an appropriate m/z range to include the expected molecular ion (e.g., m/z 50-300).
- Data Acquisition and Analysis: Acquire the mass spectrum and analyze the data to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern for further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of **4-Amino-6-methylpyrimidine-2-thiol** using NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural characterization. The predicted data, based on the known behavior of similar chemical structures and fundamental spectroscopic principles, serves as a robust guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

- Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12.
- El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18589.
- The Royal Society of Chemistry. (2019). Supporting Information. Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.

- ResearchGate. (2018). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers.
- Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and *in silico* molecular docking studies in comparison to standard ligand drug. *Journal of Drug and Alcohol Research*, 11, 1-8.
- Verma, P. K., Narwal, S., & Kumar, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. *Chemistry Central Journal*, 11(1), 58.
- MDPI. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. *Molecules*, 25(21), 5185.
- ChemicalBook. 4-AMINO-6-HYDROXY-2-METHYL PYRIMIDINE(767-16-8) ¹³C NMR spectrum.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. *Applied Science, Biotechnology and Advanced Research Journal*, 4(2), 1-5.
- PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. *Scientific Reports*, 14(1), 3689.
- Michigan State University. Table of Characteristic IR Absorptions.
- BLD Pharm. **4-Amino-6-methylpyrimidine-2-thiol**.
- PubChem. 2-Amino-6-methylpyrimidine-4-thiol.
- International Journal of Engineering Research and Applications (IJERA). (2013). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. *IJERA*, 3(4), 1884-1891.
- Synblock. CAS 89180-08-5 | **4-Amino-6-methylpyrimidine-2-thiol**.
- Michigan St
- ResearchG
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- ResearchGate.
- ChemicalBook. 2-Amino-4,6-dimethylpyrimidine(767-15-7) ¹³C NMR spectrum.
- Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine.
- ResearchGate. Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach.
- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
- ResearchGate. (2021).
- Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Benchchem. A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine.
- NIST WebBook. 2(1H)-Pyrimidinethione, 4,6-diamino-.
- mzCloud. 2 Amino 4 chloro 6 methylpyrimidine.
- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. *Molecules*, 26(16), 4983.
- Tokyo Chemical Industry. 2-Amino-4-hydroxy-6-methylpyrimidine.
- Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine.
- Lab-Chemicals.Com. 2-Amino-6-methylpyrimidine-4-thiol, 95%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-6-methylpyrimidine-2-thiol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183926#spectroscopic-data-for-4-amino-6-methylpyrimidine-2-thiol-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com